molecular formula C9H12N2O4 B13561672 Ethyl 4-hydroxy-2-(methoxymethyl)pyrimidine-5-carboxylate

Ethyl 4-hydroxy-2-(methoxymethyl)pyrimidine-5-carboxylate

Cat. No.: B13561672
M. Wt: 212.20 g/mol
InChI Key: VFIJWNDOHYZKRY-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-(methoxymethyl)pyrimidine-5-carboxylate is a pyrimidine derivative known for its diverse applications in scientific research and industry. This compound features a pyrimidine ring substituted with hydroxy, methoxymethyl, and ethyl ester groups, making it a versatile molecule in various chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-2-(methoxymethyl)pyrimidine-5-carboxylate typically involves the esterification of 4-hydroxy-2-(methoxymethyl)pyrimidine-5-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-2-(methoxymethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium halides or amines in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-2-(methoxymethyl)pyrimidine-5-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 4-hydroxy-2-(methoxymethyl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

ethyl 2-(methoxymethyl)-6-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C9H12N2O4/c1-3-15-9(13)6-4-10-7(5-14-2)11-8(6)12/h4H,3,5H2,1-2H3,(H,10,11,12)

InChI Key

VFIJWNDOHYZKRY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)COC

Origin of Product

United States

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